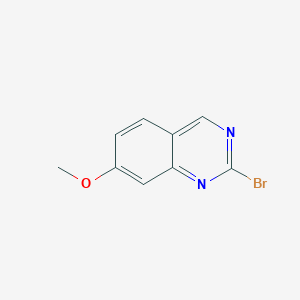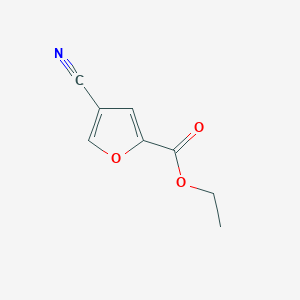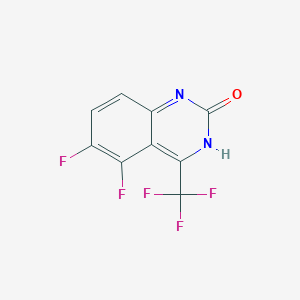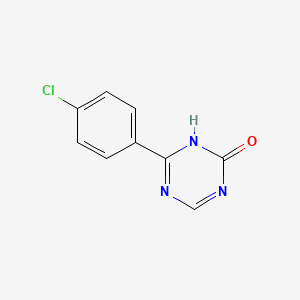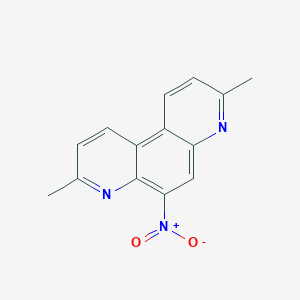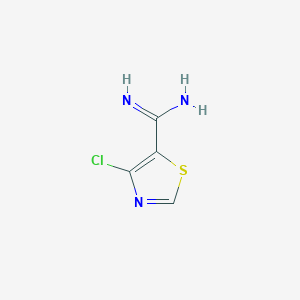
4-Hydrazinyl-1-phenylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydrazinyl-1-phenylpiperidine is a chemical compound that features a hydrazine group attached to a phenylpiperidine structure. This compound is part of the broader class of phenylpiperidines, which are known for their diverse pharmacological activities, including central nervous system effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-1-phenylpiperidine typically involves the reaction of 4-phenylpiperidine with hydrazine hydrate. The process can be carried out under various conditions, often involving solvents like ethanol and reaction temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scalable synthesis techniques such as continuous-flow hydrogenation. This method allows for efficient production by integrating reaction and product isolation steps .
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinyl-1-phenylpiperidine can undergo several types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form various nitrogen-containing compounds.
Reduction: The phenylpiperidine structure can be reduced under hydrogenation conditions.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitrogen oxides or azides.
Reduction: Fully hydrogenated piperidine derivatives.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
4-Hydrazinyl-1-phenylpiperidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in central nervous system disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-1-phenylpiperidine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This compound may also interact with neurotransmitter receptors in the central nervous system, modulating their function .
Comparison with Similar Compounds
4-Hydrazinyl-1-phenylpiperidine can be compared with other phenylpiperidine derivatives:
4-Phenylpiperidine: The base structure without the hydrazine group, used in the synthesis of various opioids.
Pethidine (Meperidine): An opioid analgesic with a similar phenylpiperidine structure but different functional groups.
Ketobemidone: Another opioid with a phenylpiperidine core, known for its analgesic properties.
The uniqueness of this compound lies in its hydrazine group, which imparts distinct chemical reactivity and potential biological activities compared to other phenylpiperidine derivatives .
Properties
Molecular Formula |
C11H17N3 |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(1-phenylpiperidin-4-yl)hydrazine |
InChI |
InChI=1S/C11H17N3/c12-13-10-6-8-14(9-7-10)11-4-2-1-3-5-11/h1-5,10,13H,6-9,12H2 |
InChI Key |
ZNTVEVLZLYDEGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NN)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



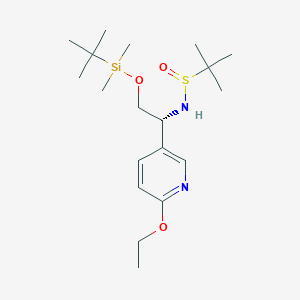

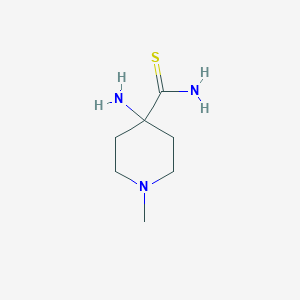
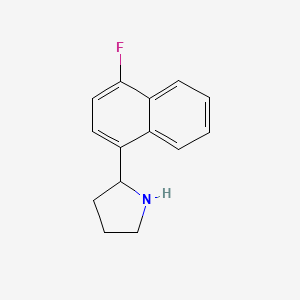
![3-chloro-N-[4-chloro-2-[(5-chloropyridin-2-yl)carbamoyl]-6-methoxyphenyl]-4-[[2-(methylamino)imidazol-1-yl]methyl]thiophene-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B13135346.png)
![2,2-Difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride](/img/structure/B13135349.png)

